molecular formula C15H23NO4 B7775167 Cycloheximide CAS No. 4630-75-5

Cycloheximide

Cat. No.: B7775167
CAS No.: 4630-75-5
M. Wt: 281.35 g/mol
InChI Key: YPHMISFOHDHNIV-FSZOTQKASA-N
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Mechanism of Action

Cycloheximide inactivates the transferase II enzyme that is involved in peptide chain elongation . More recent studies revealed that this compound binds the 60S ribosome and specifically prevents the translocation step in elongation .

Safety and Hazards

Cycloheximide is considered hazardous . It is fatal if swallowed and is suspected of causing genetic defects . It may also damage the unborn child . Due to significant toxic side effects, including DNA damage, teratogenesis, and other reproductive effects (including birth defects and toxicity to sperm), this compound is generally used only in in vitro research applications, and is not suitable for human use as a therapeutic compound .

Future Directions

Future research directions include developing toxicity and pharmacokinetic models for an in vitro integrated organ platform . Another area of interest is the effects of cycloheximide on cell motility and polarization .

Preparation Methods

Cycloheximide can be synthesized through various methods. One common method involves the fermentation of Streptomyces griseus, followed by extraction and purification of the compound. Industrial production methods typically involve large-scale fermentation processes, where the bacterium is cultured under controlled conditions to maximize yield .

Chemical Reactions Analysis

Cycloheximide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include various derivatives of this compound, such as acetoxythis compound and hydroxythis compound .

Comparison with Similar Compounds

Cycloheximide is part of a group of compounds known as glutarimide antibiotics. Similar compounds include:

This compound is unique in its strong antagonistic activity against true fungi and its ability to inhibit protein synthesis rapidly and reversibly .

Properties

IUPAC Name

4-[(2R)-2-[(1S,3S,5S)-3,5-dimethyl-2-oxocyclohexyl]-2-hydroxyethyl]piperidine-2,6-dione
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InChI

InChI=1S/C15H23NO4/c1-8-3-9(2)15(20)11(4-8)12(17)5-10-6-13(18)16-14(19)7-10/h8-12,17H,3-7H2,1-2H3,(H,16,18,19)/t8-,9-,11-,12+/m0/s1
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InChI Key

YPHMISFOHDHNIV-FSZOTQKASA-N
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Canonical SMILES

CC1CC(C(=O)C(C1)C(CC2CC(=O)NC(=O)C2)O)C
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Isomeric SMILES

C[C@H]1C[C@@H](C(=O)[C@@H](C1)[C@@H](CC2CC(=O)NC(=O)C2)O)C
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Molecular Formula

C15H23NO4
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DSSTOX Substance ID

DTXSID6024882
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Molecular Weight

281.35 g/mol
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Physical Description

Cycloheximide appears as colorless crystals. Used as a fungicide and as a anticancer drug. (EPA, 1998), Colorless solid; [ICSC] White to beige powder; [MSDSonline], COLOURLESS CRYSTALS.
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Solubility

10 to 50 mg/mL at 68 °F (NTP, 1992), At 2 °C (g/100 ml): water 2.1; amyl acetate 7; sol in chloroform, ether, methanol, ethanol; insol in saturated hydrocarbons, INSOL IN PETROLEUM ETHER, Isopropyl alcohol 5.5 g/100 ml; acetone 33.0 g/100 ml; cyclohexanone 19.0 g/100 ml (@ 20 °C), In water, 2.1X10-4 mg/l @ 25 °C, Solubility in water, g/100ml at 2 °C: 2.1
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Mechanism of Action

STIMULATED TRANSPORT OF NUCLEAR RIBONUCLEOPROTEIN COMPLEXES TO CYTOPLASM AFTER ADMIN CYCLOHEXIMIDE TO RATS WAS STUDIED. ADMIN OF 2 MG/KG CYCLOHEXIMIDE CAUSED A DECR IN CONTENT OF TOTAL LIVER NUCLEAR RIBONUCLEOPROTEIN COMPLEX WITHIN 2 HR. THE OVERALL DECR WAS DUE TO AN INCREASED TRANSPORT INTO THE CYTOPLASM, NOT DECREASED SYNTHESIS. OTHER RESULTS SUGGEST THAT DURING INHIBITORY PHASE OF PROTEIN SYNTHESIS, GENE TRANSCRIPTION CONTINUES & GENE PRODUCT IS TRANSPORTED TO CYTOPLASM FOR TRANSLATION., CYCLOHEXIMIDE (2-5 MG/KG BODY WT) CAUSED COMPLETE INHIBITION OF PROTEIN SYNTHESIS IN RAT LIVER WITHIN 30 MIN, & THE LABELING OF NUCLEAR PROTEINS WAS STRONGLY INHIBITED. UNDER THESE CONDITIONS, THE AMT OF NUCLEOLAR 45 S PRE-rRNA & ITS OROTATE-(14)C LABELING REMAINED UNAFFECTED FOR AT LEAST 4 HR, INDICATING THAT INITIALLY THE RATES OF SYNTHESIS & PROCESSING OF 45 S PRE-rRNA WERE NOT APPRECIABLY ALTERED. DRASTIC ALTERATIONS IN THE 45 S PRE-rRNA PROCESSING PATHWAYS OCCURRED AT THE EARLY STAGES OF CYCLOHEXIMIDE ACTION. THE CHANNELING OF NUCLEAR PRE-rRNA ALONG ALTERNATIVE PROCESSING PATHWAYS IS UNDER STRINGENT CONTROL BY THE CONTINUOUS SUPPLY OF CRITICAL PROTEINS., CYCLOHEXIMIDE IS A POTENT INHIBITOR OF PROTEIN SYNTHESIS IN FUNGI & ANIMALS. IT CAUSES AN INCREASE IN ADRENAL RNA, INCREASED PRODUCTION OF GLUCOCORTICOIDS ... & DECREASE IN PYRUVATE UTILIZATION IN ISOLATED ADIPOSE TISSUE.
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Color/Form

Plates from amyl acetate, water or 30% methanol, Crystals

CAS No.

66-81-9, 4630-75-5
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Melting Point

247 to 250 °F (EPA, 1998), 119.5-121 °C; also listed as 115-16 °C, Glistening plates from methanol; mp: 148-149; specific optical rotation: +22 deg @ 25 °C/D (2.3% in methanol) /Cycloheximide acetate/, 119.5-121 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Cycloheximide
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Cycloheximide
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Cycloheximide
Reactant of Route 4
Cycloheximide
Reactant of Route 5
Cycloheximide
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Reactant of Route 6
Cycloheximide

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